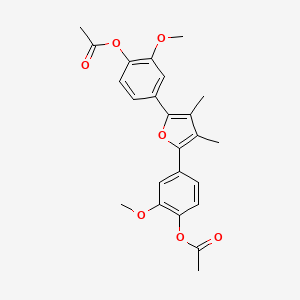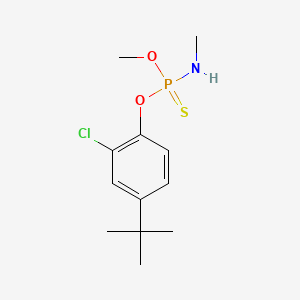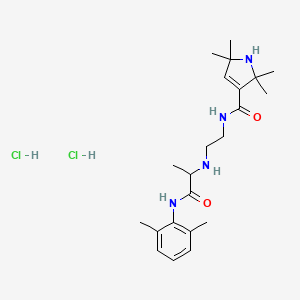
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, ethoxy, and pyrazolyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-ethoxy-3-sulphophenylamine with benzaldehyde derivatives to form intermediate Schiff bases.
Cyclization: The Schiff bases undergo cyclization reactions in the presence of catalysts to form pyrazoline derivatives.
Sulfonation: The final step involves the sulfonation of the pyrazoline derivatives to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Acidic or basic catalysts for cyclization and condensation reactions
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its sulfonic acid groups enhance the solubility and stability of the dyes, making them suitable for various applications.
Mecanismo De Acción
The mechanism of action of 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound’s sulfonic acid groups play a crucial role in these interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[[[[6-[(4-ethoxy-3-sulphophenyl)azo]-5-hydroxy-7-sulpho-2-naphthyl]amino]carbonyl]amino]-4-hydroxy-3-[(6-sulpho-2-naphthyl)azo]naphthalene-2-sulphonic acid
- 4-ethoxy-3-sulphophenylamine derivatives
Uniqueness
Compared to similar compounds, 6-(4-((4-((4-Ethoxy-3-sulphophenyl)methylamino)phenyl)methylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)naphthalene-2-sulphonic acid stands out due to its unique combination of functional groups. The presence of both sulfonic acid and pyrazolyl groups enhances its reactivity and versatility in various chemical reactions. Additionally, its ability to form stable complexes with enzymes and proteins makes it valuable for scientific research and industrial applications.
Propiedades
Número CAS |
94158-29-9 |
|---|---|
Fórmula molecular |
C30H27N3O8S2 |
Peso molecular |
621.7 g/mol |
Nombre IUPAC |
6-[(4Z)-4-[[4-(4-ethoxy-N-methyl-3-sulfoanilino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O8S2/c1-4-41-28-14-12-24(18-29(28)43(38,39)40)32(3)23-9-5-20(6-10-23)15-27-19(2)31-33(30(27)34)25-11-7-22-17-26(42(35,36)37)13-8-21(22)16-25/h5-18H,4H2,1-3H3,(H,35,36,37)(H,38,39,40)/b27-15- |
Clave InChI |
KKKVGGRHXURFQA-DICXZTSXSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)/C=C\3/C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
SMILES canónico |
CCOC1=C(C=C(C=C1)N(C)C2=CC=C(C=C2)C=C3C(=NN(C3=O)C4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)C)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















